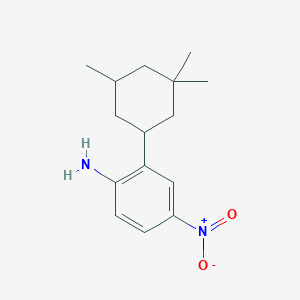
4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a cyclohexyl ring with three methyl substituents. It is primarily used in research and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline typically involves the nitration of 2-(3,3,5-trimethylcyclohexyl)aniline. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .
化学反応の分析
Types of Reactions
4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-2-(3,3,5-trimethylcyclohexyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
科学的研究の応用
4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Nitroaniline: Lacks the cyclohexyl ring and methyl substituents, making it less sterically hindered.
2,4-Dinitroaniline: Contains two nitro groups, leading to different reactivity and applications.
4-Nitro-2-(2,2,6-trimethylcyclohexyl)aniline: Similar structure but with different positions of methyl groups on the cyclohexyl ring.
Uniqueness
4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is unique due to its specific substitution pattern on the cyclohexyl ring, which influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound in research and industrial applications .
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
4-nitro-2-(3,3,5-trimethylcyclohexyl)aniline |
InChI |
InChI=1S/C15H22N2O2/c1-10-6-11(9-15(2,3)8-10)13-7-12(17(18)19)4-5-14(13)16/h4-5,7,10-11H,6,8-9,16H2,1-3H3 |
InChIキー |
LRZLMSJNTGOYDW-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanamine](/img/structure/B13248454.png)
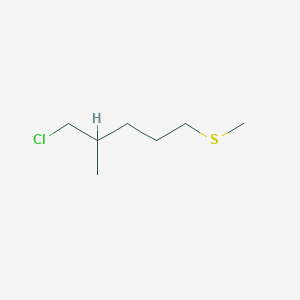
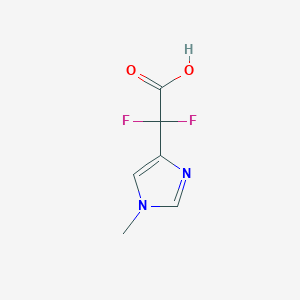
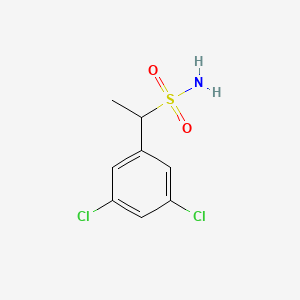
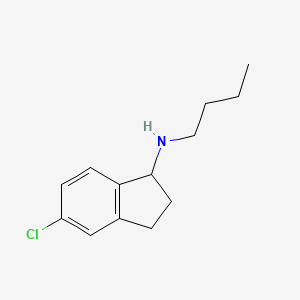
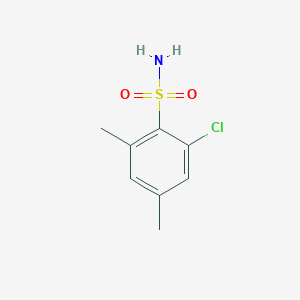
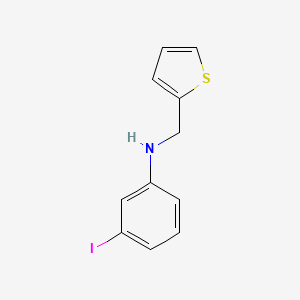
![8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13248482.png)
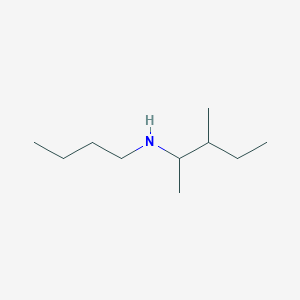
![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)

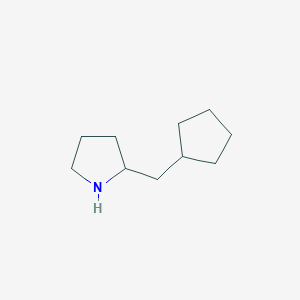
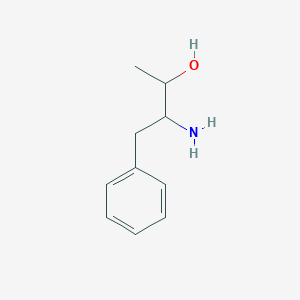
![10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13248515.png)
